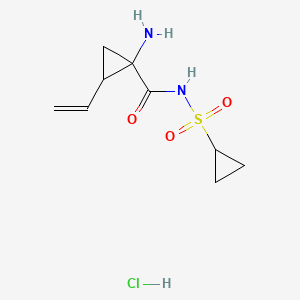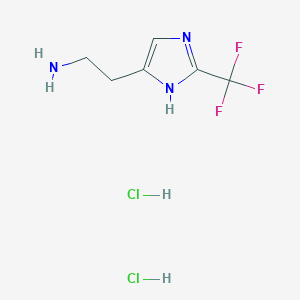
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, azobisisobutyronitrile, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted imidazole derivatives, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can influence various cellular pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)tetrahydro-2H-thiopyran-2-ol: This compound also contains a trifluoromethyl group and is used in similar applications.
2,2,2-Trifluoroethanol: Known for its use as a solvent and in oxidation reactions.
Trifluoromethyl ethers: These compounds are used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
66675-25-0 |
|---|---|
Fórmula molecular |
C6H10Cl2F3N3 |
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8F3N3.2ClH/c7-6(8,9)5-11-3-4(12-5)1-2-10;;/h3H,1-2,10H2,(H,11,12);2*1H |
Clave InChI |
SQYZLKGFHLDLMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C(F)(F)F)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


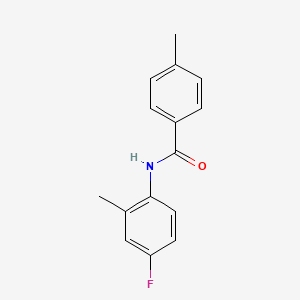
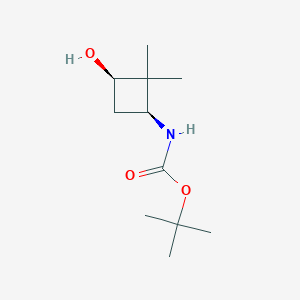

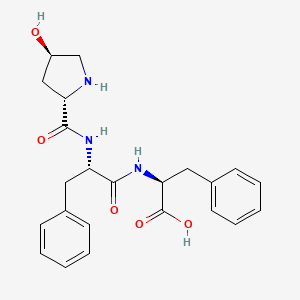
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
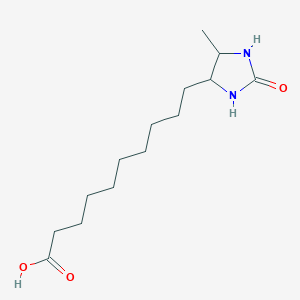
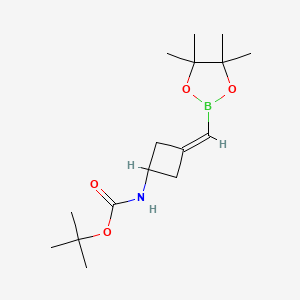
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
